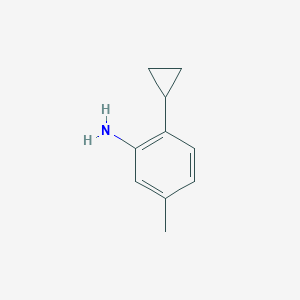
2-Cyclopropyl-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method includes the direct amination of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Bromination: Bromination of the compound can be achieved using bromine in the presence of a catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride.
Major Products Formed
Brominated Derivatives: Bromination can yield mono- or poly-brominated products depending on the reaction conditions.
Acetylated Derivatives: Acetylation results in the formation of acetamides.
Applications De Recherche Scientifique
2-Cyclopropyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-methylaniline involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets may vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-4-methylaniline
- 2-Cyclopropyl-6-methylaniline
- 2-Cyclopropyl-5-ethylamine
Uniqueness
2-Cyclopropyl-5-methylaniline is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-cyclopropyl-5-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4,11H2,1H3 |
Clé InChI |
AZOPINOAUBFEBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


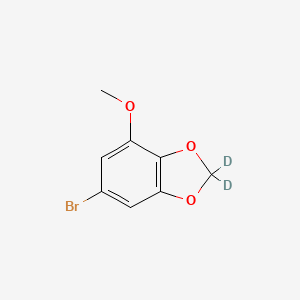
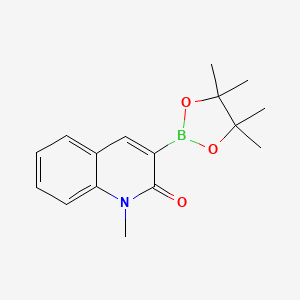
![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
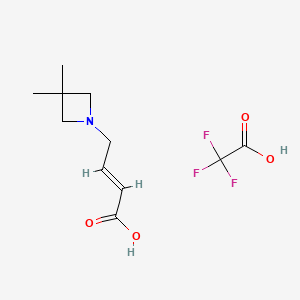
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
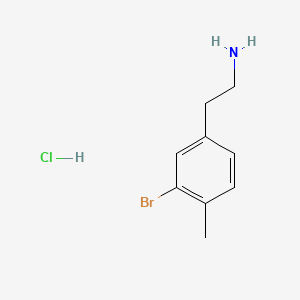
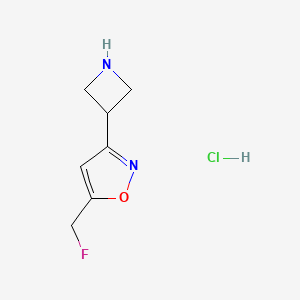
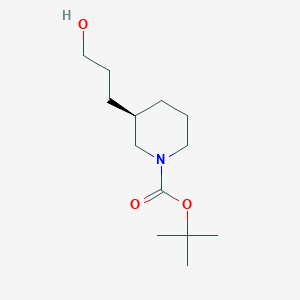
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
